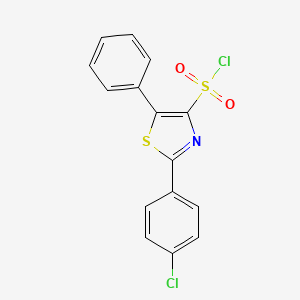

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride

CAS No.: 1410792-91-4

Cat. No.: VC4961038

Molecular Formula: C15H9Cl2NO2S2

Molecular Weight: 370.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1410792-91-4 |

|---|---|

| Molecular Formula | C15H9Cl2NO2S2 |

| Molecular Weight | 370.26 |

| IUPAC Name | 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C15H9Cl2NO2S2/c16-12-8-6-11(7-9-12)14-18-15(22(17,19)20)13(21-14)10-4-2-1-3-5-10/h1-9H |

| Standard InChI Key | HVGGYEOWDFFIHH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring (a five-membered heterocycle with one sulfur and one nitrogen atom) substituted at positions 2, 4, and 5. Key features include:

-

2-position: 4-Chlorophenyl group (C₆H₄Cl).

-

4-position: Sulfonyl chloride (-SO₂Cl).

-

5-position: Phenyl group (C₆H₅).

The presence of electron-withdrawing groups (chlorine, sulfonyl chloride) and aromatic systems creates a polarized electronic environment, enhancing reactivity toward nucleophiles.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₁ClN₂O₂S₂ |

| Molecular Weight | 362.84 g/mol |

| IUPAC Name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |

| SMILES | ClC1=CC=C(C=C1)C2=C(SC(=N2)S(=O)(=O)Cl)C3=CC=CC=C3 |

| Reactivity | Hydrolyzes in moisture; reacts with amines, alcohols |

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for this compound are publicly documented, analogous thiazole sulfonyl chlorides are typically synthesized via:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.

-

Sulfonation: Introduction of the sulfonyl chloride group using chlorosulfonic acid.

Example Pathway (Inferred):

-

Step 1: Reaction of 4-chlorophenylthiourea with phenylglyoxal to form the thiazole core.

-

Step 2: Sulfonation with ClSO₃H in dichloromethane at 0–5°C.

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (sulfonation step) |

| Catalyst | Triethylamine (for deprotonation) |

| Yield (Analogous Cases) | 60–75% |

Industrial Scaling

Continuous flow reactors are employed for large-scale production, improving yield and reducing byproducts. Automated systems ensure consistency, with in-line analytics monitoring sulfonation efficiency.

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group (-SO₂Cl) undergoes substitution with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters. This reactivity is exploited in:

-

Prodrug Design: Converting to bioactive sulfonamides.

-

Polymer Chemistry: Crosslinking agents for functional materials.

Biological Activity

Though direct studies are scarce, related thiazole sulfonyl chlorides exhibit:

-

Antiviral Activity: 50% inhibition of Tobacco Mosaic Virus (TMV) in analogs.

-

Enzyme Inhibition: Covalent binding to protein kinases via sulfonyl chloride reactivity.

Table 3: Biological Activity of Analogous Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Application |

|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl analog | Carbonic Anhydrase | 0.12 | Anticancer research |

| 2-(4-Chlorophenyl)-4-methyl analog | Protein Kinase C | 0.45 | Signal transduction |

Mechanistic Insights

Covalent Modification

The sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine, cysteine) in enzymes, forming stable sulfonate adducts. This irreversible inhibition is valuable for:

-

Target Validation: Identifying critical enzymatic pathways.

-

Therapeutic Development: Designing covalent inhibitors with prolonged activity.

Electronic Effects

The 4-chlorophenyl group enhances electrophilicity at the sulfonyl chloride, accelerating reactions with soft nucleophiles. Substituent effects on reactivity follow the order:

Cl > F > CH₃ > H (electron-withdrawing groups increase reaction rate).

Future Directions

Drug Discovery

-

Covalent Inhibitors: Optimizing selectivity for kinases and phosphatases.

-

Antimicrobial Agents: Leveraging thiazole’s biofilm disruption potential.

Material Science

-

Conductive Polymers: Incorporating thiazole units for electron transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume